molecular formula C7H4ClF4N B6161258 4-(chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine CAS No. 1807172-43-5

4-(chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B6161258
CAS No.: 1807172-43-5
M. Wt: 213.6
InChI Key:
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Description

4-(chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, fluoro, and trifluoromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

4-(chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the unique properties of the trifluoromethyl and fluoro groups, which can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and fluorinated heterocycles. Examples include:

  • 4-(trifluoromethyl)pyridine
  • 5-fluoro-2-(trifluoromethyl)pyridine
  • 4-(chloromethyl)pyridine

Uniqueness

4-(chloromethyl)-5-fluoro-2-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties.

Properties

CAS No.

1807172-43-5

Molecular Formula

C7H4ClF4N

Molecular Weight

213.6

Purity

95

Origin of Product

United States

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